(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate

Catalog No.
S669781
CAS No.
112741-50-1
M.F
C21H23NO4
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-...

CAS Number

112741-50-1

Product Name

(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate

IUPAC Name

tert-butyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-14-17(23)25-19(16-12-8-5-9-13-16)18(22)15-10-6-4-7-11-15/h4-13,18-19H,14H2,1-3H3/t18-,19+/m1/s1

InChI Key

MRUKRSQUUNYOFK-MOPGFXCFSA-N

SMILES

CC(C)(C)OC(=O)N1CC(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

tert-Butyl (2S,3R)-(+)-6-Oxo-2,3-diphenyl-4-morpholinecarboxylate; (2S,3R)-tert-Butyl 6-Oxo-2,3-diphenylmorpholine-4-carboxylate; N-Boc-(2S,3R)-(+)-6-Oxo-2,3-diphenyl-4-morpholinecarboxylate; (5S,6R)-(+)-4-Boc-5,6-diphenyl-2-morpholinone;

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)O[C@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3

(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate is a complex organic compound belonging to the morpholine class. It is characterized by a morpholine ring structure that includes a tert-butyl group and two phenyl substituents. The compound features a carbonyl group at the 6-position and a carboxylate group at the 4-position, contributing to its chemical reactivity and potential biological activity. The stereochemistry of the molecule is defined by its (2S,3R) configuration, indicating specific spatial arrangements of its atoms, which can significantly influence its interactions in biological systems.

Typical for compounds containing carbonyl and carboxylate functionalities. Key reaction types include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom.
  • Esterification: The carboxylate group can react with alcohols to form esters, which is significant for modifying the compound's solubility and reactivity.
  • Decarboxylation: Under certain conditions, the carboxylic acid moiety may lose carbon dioxide, leading to the formation of more reactive species.

These reactions are essential for understanding the compound's potential transformations in synthetic and biological contexts.

The biological activity of (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate has been investigated in various studies. Its structural features suggest potential interactions with biological targets such as enzymes and receptors. Preliminary studies indicate that compounds with similar morpholine structures often exhibit:

  • Antimicrobial Properties: Many morpholine derivatives show activity against bacteria and fungi.
  • Anticancer Activity: Some studies have linked morpholine-based compounds to inhibition of cancer cell growth.
  • Neuroactive Effects: Given the presence of phenyl groups, there may be potential interactions with neurotransmitter systems.

Computer-aided prediction tools have been employed to assess its biological activity spectrum, indicating promising therapeutic applications while also highlighting possible toxic effects .

The synthesis of (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate typically involves multi-step organic reactions:

  • Formation of the Morpholine Ring: Starting from suitable precursors such as amino alcohols or diketones.
  • Introduction of Functional Groups: Utilizing methods like acylation or alkylation to introduce the tert-butyl and phenyl groups.
  • Oxidation Steps: Employing oxidizing agents to convert alcohols to carbonyls.
  • Final Carboxylation: Using carboxylic acid derivatives to introduce the carboxylic acid functionality at the desired position.

Each step must be optimized for yield and purity, often requiring specific reagents and conditions tailored to the desired stereochemistry.

(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound in drug discovery due to its predicted biological activities.
  • Chemical Research: Serving as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Agricultural Chemistry: Potential use in developing new agrochemicals with antimicrobial properties.

Interaction studies are crucial for understanding how (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate interacts with biological macromolecules:

  • Binding Affinity Studies: Investigating how well the compound binds to specific receptors or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Mechanism of Action: Elucidating how this compound affects cellular pathways through biochemical assays and cellular models.

Such studies contribute to establishing a clearer picture of its therapeutic potential and safety profile.

Several compounds share structural characteristics with (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate. Here are some notable examples:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Morpholino derivative AContains morpholine ring; no phenyl groupsAntimicrobialLacks steric hindrance from bulky groups
Morpholino derivative BSubstituted with halogens instead of phenylsAnticancerIncreased reactivity due to electronegative substituents
Phenolic derivative CSimilar core structure but includes hydroxyl groupsNeuroprotectiveHydroxyl groups enhance hydrogen bonding capabilities

The uniqueness of (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate lies in its specific combination of steric bulk from tert-butyl and electronic effects from diphenyl substitution, potentially leading to distinctive pharmacological profiles compared to other morpholines.

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Dates

Modify: 2023-08-15

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